2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety linked through a methoxy group, and an oxazole ring attached to the piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic synthesis. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally the attachment of the pyrimidine ring through a methoxy linker. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
2-({1-[(1,3-Oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be
Properties
IUPAC Name |
4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-4-15-14(16-5-1)20-9-12-2-6-18(7-3-12)8-13-10-19-11-17-13/h1,4-5,10-12H,2-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIQQWZVIIAORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3=COC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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